Target Engagement Profile: Class-Level Inference of Anti-HIV-1 RT Activity and Mutant Resilience Based on S-DABO SAR
While direct enzymatic data (e.g., IC50 against wild-type HIV-1 RT) is not publicly available for this exact compound, a robust class-level inference can be drawn from the extensive SAR of conformationally restricted S-DABO hybrids. Analogs with small alkylthio groups at C2 and monosubstituted benzyl groups at C6 consistently target the HIV-1 RT allosteric site. A key publication on related hybrid molecules reports that certain C6-substituted S-DABO derivatives exhibit a 10–1000-fold increase in anti-HIV-1 potency compared to earlier DABO prototypes [1]. The para-chlorobenzyl group of the target compound is expected to provide a specific electronic and steric complement to the hydrophobic pocket, which differs from the more common 2,6-dihalobenzyl or 1-naphthylmethyl variants [2]. This differentiation is critical for projects aiming to overcome specific resistance mutations where other NNRTIs fail.
| Evidence Dimension | Fold-increase in anti-HIV-1 potency over earlier DABO prototypes |
|---|---|
| Target Compound Data | Not available for the exact compound; predicted to be in a similar range based on structural analogy. |
| Comparator Or Baseline | Earlier DABO prototypes (e.g., unsubstituted C6-benzyl or C2-alkoxy DABOs) have baseline EC50 values often in the micromolar range. |
| Quantified Difference | Conformationally restricted S-DABO analogs achieve a 10–1000-fold improvement in potency, leading to low nanomolar EC50 values [1]. |
| Conditions | In vitro HIV-1 replication assays in cell culture (e.g., MT-4 cells or PBMCs) and enzymatic assays against recombinant wild-type HIV-1 RT. |
Why This Matters
For procurement, this places the compound within a sub-family known for nanomolar potency, a necessary prerequisite for use as a starting point in lead optimization or as a tool compound in HIV-1 research, distinguishing it from micromolar-class, first-generation NNTRI scaffolds.
- [1] Synthesis and biological evaluation of new conformationally restricted S-DABO hybrids as non-nucleoside inhibitors of HIV-1 reverse transcriptase. Bioorg. Med. Chem. Lett. 2023, 81, 129301. (Abstract reference to fold-increase in potency). View Source
- [2] An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors. J. Med. Chem. 2025, 68 (6), 5993–6026. DOI: 10.1021/acs.jmedchem.4c02848 View Source
